咖啡酸-13C9,99原子%13C,97%(CP)

描述

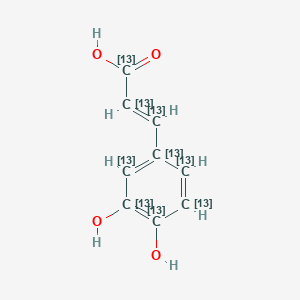

Caffeic acid-13C9 is an isotope labelled version of Caffeic Acid . It is a constituent of plants and probably occurs in plants only in conjugated forms . It is a hydroxycinnamic acid .

Synthesis Analysis

Caffeic acid derivatives have been synthesized based on functional groups . The growth curve and minimal inhibitory concentration results proved that the derivatives did not affect the growth of Pseudomonas aeruginosa . Therefore, the inhibitory effects of the derivatives on biofilms and virulence factors were further evaluated . Caffeic acid transferase (COMT) is a key enzyme in the lignin and melatonin synthesis pathways and plays an important role in plant growth and development .

Molecular Structure Analysis

The molecular structure of caffeic acid involves a catechol group with an α,β-unsaturated carboxylic acid chain . This structure is responsible for its interaction with various types of oxidizing radicals .

Chemical Reactions Analysis

Caffeic acid and its derivative, caffeic acid phenethyl ester (CAPE), exhibit vasorelaxant activity by acting on the endothelial and vascular smooth muscle cells . The vasorelaxant mechanisms include the increased endothelial NO secretion, modulation of calcium and potassium channels, and modulation of adrenergic receptors .

Physical And Chemical Properties Analysis

Caffeic acid occurs as a light yellow powder . It is partially soluble in cold water and is readily soluble in hot water and ethanol . The functional groups corresponding to the pKa values of caffeic acid are shown in Figure 2 .

科学研究应用

食品和药品中的伏安检测

咖啡酸作为一种重要的羟基桂皮酸,存在于各种食品和植物制品中,由于其抗氧化、抗菌、抗炎和抗肿瘤特性而至关重要。准确检测食品、药品和补充剂中咖啡酸的含量至关重要,为此已经开发了基于碳纳米材料的伏安传感器。这些传感器确保了咖啡酸的质量和数量,考虑到过量服用可能会产生负面影响 (Bounegru和Apetrei,2020)。

抗菌应用

咖啡酸及其衍生物作为对抗由细菌、真菌和病毒引起的微生物发病机制和慢性感染的替代策略。它们的抗菌作用通过与生物活性分子、纳米制剂结合或与抗生素或光照射相结合以产生协同作用而增强。咖啡酸衍生物在抗菌作用中的合成和应用已得到广泛研究 (Khan等人,2021)。

化妆品和治疗应用

咖啡酸作为一种支架,用于开发具有治疗应用的新化学实体,用于与氧化应激相关的疾病。它的适用性延伸到化妆品行业,利用其稳定特性。咖啡酸衍生物的合成,包括酯、酰胺和与上市药物的杂交,是治疗剂和化妆品开发的趋势 (Silva、Oliveira和Borges,2014)。

生物技术生产

人们已经努力通过微生物生产方法来满足市场对咖啡酸的需求。已经开发出诸如工程大肠杆菌菌株以过量生产咖啡酸的策略。这些方法提高了生产水平,使其可行于各种应用的大规模生产 (Huang、Lin和Yan,2013)。

抗癌和抗炎特性

咖啡酸通过调节氧化应激、炎症和其他细胞机制表现出显着的抗癌和抗炎作用。这些特性使其成为针对各种癌症和炎症性疾病开发治疗方法的潜在候选者 (Rajendra Prasad等人,2011;Espíndola等人,2019;Zielińska等人,2021)。

抗肥胖作用和肠道菌群调节

咖啡酸已显示出在减轻体重和调节肠道菌群方面的潜力。它影响抗肥胖相关细菌和产生丁酸盐的细菌的丰度,突出了其作为具有多种药理活性的抗肥胖剂的潜力 (Xu等人,2020)。

作用机制

The anticancer properties of caffeic acid are associated with its antioxidant and pro-oxidant capacity . It can act by preventing the production of reactive oxygen species, inducing DNA oxidation of cancer cells, as well as reducing tumor cell angiogenesis, blocking STATS (transcription factor and signal translation 3) and suppression of MMP2 and MMP-9 (collagen IV metalloproteases) .

属性

IUPAC Name |

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-RJKLISAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1/[13CH]=[13CH]/[13C](=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745945 | |

| Record name | (2E)-3-[3,4-Dihydroxy(~13~C_6_)phenyl](~13~C_3_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caffeic acid-13C9 | |

CAS RN |

1173097-51-2 | |

| Record name | (2E)-3-[3,4-Dihydroxy(~13~C_6_)phenyl](~13~C_3_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173097-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)

![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)

![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)

![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)

![5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1429295.png)